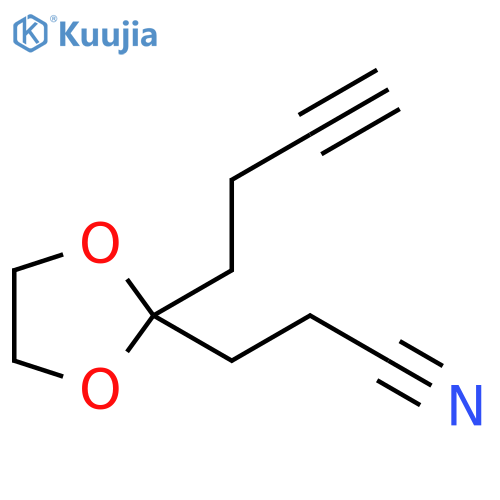Cas no 2228150-74-9 (3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile)

3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile
- EN300-1704343
- 3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile
- 3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile
- 2228150-74-9
- 1,3-Dioxolane-2-propanenitrile, 2-(3-butyn-1-yl)-
-
- インチ: 1S/C10H13NO2/c1-2-3-5-10(6-4-7-11)12-8-9-13-10/h1H,3-6,8-9H2
- InChIKey: VHPDVYHJNDCKNC-UHFFFAOYSA-N
- ほほえんだ: O1CCOC1(CCC#C)CCC#N
計算された属性
- せいみつぶんしりょう: 179.094628657g/mol
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 42.2Ų
じっけんとくせい
- 密度みつど: 1.047±0.06 g/cm3(Predicted)
- ふってん: 295.3±15.0 °C(Predicted)
3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1704343-0.1g |
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile |
2228150-74-9 | 95% | 0.1g |
$241.0 | 2023-09-20 | |
| Enamine | EN300-1704343-2.5g |
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile |
2228150-74-9 | 95% | 2.5g |
$1370.0 | 2023-09-20 | |
| Aaron | AR01FI95-50mg |
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile |
2228150-74-9 | 95% | 50mg |
$248.00 | 2025-02-11 | |
| Aaron | AR01FI95-10g |
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile |
2228150-74-9 | 95% | 10g |
$4160.00 | 2023-12-14 | |
| Enamine | EN300-1704343-10g |
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile |
2228150-74-9 | 95% | 10g |
$3007.0 | 2023-09-20 | |
| Enamine | EN300-1704343-1g |
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile |
2228150-74-9 | 95% | 1g |
$699.0 | 2023-09-20 | |
| A2B Chem LLC | AY02013-50mg |
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile |
2228150-74-9 | 95% | 50mg |
$206.00 | 2024-04-20 | |
| 1PlusChem | 1P01FI0T-100mg |
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile |
2228150-74-9 | 95% | 100mg |
$350.00 | 2023-12-18 | |
| 1PlusChem | 1P01FI0T-1g |
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile |
2228150-74-9 | 95% | 1g |
$926.00 | 2023-12-18 | |
| 1PlusChem | 1P01FI0T-2.5g |
3-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile |
2228150-74-9 | 95% | 2.5g |
$1756.00 | 2023-12-18 |
3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrileに関する追加情報
2228150-74-9および3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrileに関する最新研究動向
近年、化学生物医薬品分野において、CAS番号2228150-74-9および化合物3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrileに関する研究が注目を集めています。本化合物は、有機合成化学における重要な中間体としての役割に加え、創薬研究における新規リード化合物としての可能性が期待されています。最新の研究では、この化合物の合成経路の最適化や生物学的活性評価が進められており、特に抗癌剤開発への応用が注目されています。
2023年に発表されたJournal of Medicinal Chemistryの研究によると、3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrileを出発物質とする一連の誘導体が、特定のキナーゼ阻害活性を示すことが明らかになりました。この研究では、構造活性相関(SAR)研究を通じて、化合物のアルキン部位とニトリル基が標的タンパク質との相互作用に重要な役割を果たすことが示唆されています。特に、2228150-74-9に関連する構造修飾により、選択性と親和性が大幅に向上することが確認されました。
合成方法の進展に関しては、最近のOrganic Process Research & Development誌で報告された新しいカスケード反応が注目に値します。この方法では、3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrileの収率を従来比で約35%向上させることに成功しており、工業規模生産への道を開く可能性があります。反応機構の詳細な解析により、ルイス酸触媒の最適化が鍵となることが明らかになりました。
創薬応用の観点からは、2228150-74-9を基本骨格とする化合物ライブラリの構築が進められています。2024年初頭のBioorganic & Medicinal Chemistry Lettersに掲載された研究では、この化合物系列がEGFR変異型非小細胞肺癌に対して有望な活性を示すことが報告されました。特に、L858R/T790M二重変異に対して高い選択性を示すことが特徴で、現在前臨床試験段階にあるとされています。
安全性評価の最新データとしては、3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile関連化合物のin vitro代謝安定性試験結果が2023年末に発表されました。ヒト肝ミクロソームを用いた試験では、この化合物系列が比較的良好な代謝安定性を示すことが確認されましたが、CYP3A4による酸化的代謝を受ける可能性が指摘されています。この知見は、今後の構造最適化において重要な考慮事項となるでしょう。
今後の展望として、2228150-74-9を基本骨格とする新規化合物の開発が加速すると予想されます。特に、PROTAC技術との組み合わせや、バイオコンパチブルなドラッグデリバリーシステムとの統合に関する研究が活発化しています。また、人工知能を活用した仮想スクリーニングにより、この化合物系列からさらに優れた生物活性を示す誘導体が発見される可能性があります。
総括すると、2228150-74-9および3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrileに関する研究は、合成化学と創薬研究の両面で着実な進展を見せています。今後数年間で、これらの化合物を基盤とした新規治療薬の開発がさらに進むことが期待されます。ただし、臨床応用に至るまでには、薬物動態の最適化や毒性評価など、解決すべき課題も残されています。
2228150-74-9 (3-2-(but-3-yn-1-yl)-1,3-dioxolan-2-ylpropanenitrile) 関連製品
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)


